3-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of molecularly imprinted polymers (MIPs) based on Fe3O4@SiO2 and PAMAM dendrimers for selective determination and extraction . These methods are designed to enhance the yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine and pyrrole rings, resulting in various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different pyridine and pyrrole derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine, leading to various physiological effects. The compound’s structure allows it to bind to these receptors and modulate their activity, resulting in changes in neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Anabasine: Another tobacco alkaloid with a similar structure and biological activity.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and biological activities.
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C11H15N3/c1-14(2)11-9(5-3-8-13-11)10-6-4-7-12-10/h3,5,8H,4,6-7H2,1-2H3 |
InChI Key |
YVSLPOUIZPJMOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2=NCCC2 |
Origin of Product |
United States |
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